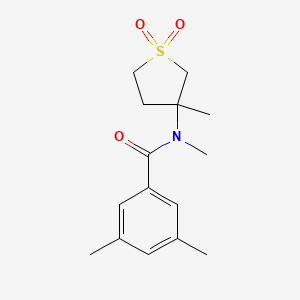

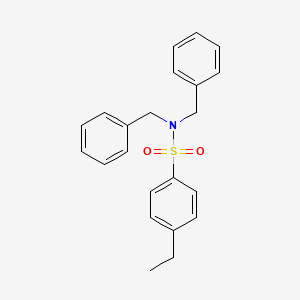

![molecular formula C17H17FN2O2S B2758494 1-(2-氟苯甲基)-2-(异丙基磺酰基)-1H-苯并[d]咪唑 CAS No. 886903-91-9](/img/structure/B2758494.png)

1-(2-氟苯甲基)-2-(异丙基磺酰基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

科学研究应用

合成与化学性质

苯并咪唑衍生物,包括具有氟苄基和异丙基磺酰基的那些,是通过多步化学反应合成的,展示了它们在有机合成中的多功能性。例如,1-(4-氟苄基)-2-氯-1H-苯并[d]咪唑的合成涉及环化、N-烷基化、水解和氯化过程,突出了制造此类化合物背后的复杂化学 (黄金庆,2009)。此外,使用氟仿作为合成 N-CF2H 杂环化合物(包括苯并咪唑衍生物)的二氟卡宾来源,展示了开发具有药用化学潜在应用的氟化有机化合物的创新方法 (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014)。

药用化学和生物活性

苯并咪唑衍生物表现出广泛的生物活性。例如,对含有三唑、噻二唑、恶二唑和吗啉环的苯并咪唑衍生物的 α-葡萄糖苷酶抑制、抗菌和抗氧化活性的合成和研究表明,这些化合物显示出显着的生物活性。这包括非常好的 ABTS 清除活性,以及显着的 DPPH 清除活性,表明它们作为抗氧化剂的潜力 (E. Menteşe, S. Ülker, B. Kahveci, 2015)。另一项研究重点关注苯并咪唑衍生物对正粘病毒和副粘病毒的抗病毒活性,展示了苯并咪唑衍生物在治疗病毒感染中的治疗潜力 (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995)。

作用机制

Target of Action

The primary target of this compound is the proton pump (H+, K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid levels.

Mode of Action

The compound acts as a potassium-competitive acid blocker (P-CAB) . It works by competitively inhibiting the function of the proton pump. It is a reversible antagonist, meaning it can bind and unbind from the proton pump, allowing for control over the duration and intensity of its effects .

Biochemical Pathways

The inhibition of the proton pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of gastric acid production, leading to a decrease in the acidity of the stomach. The downstream effects can include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .

Result of Action

The result of the compound’s action is a potent inhibition of gastric acid secretion. This can provide relief from acid-related conditions by reducing the acidity of the stomach. Its maximum efficacy is reported to be more potent and its duration of action much longer than those of traditional proton pump inhibitors (PPIs) .

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANOKVINALXQIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

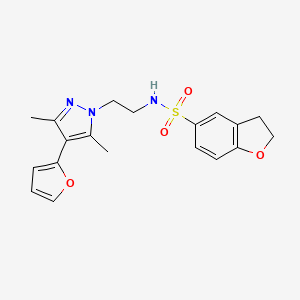

![1-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]methanesulfonamide](/img/structure/B2758411.png)

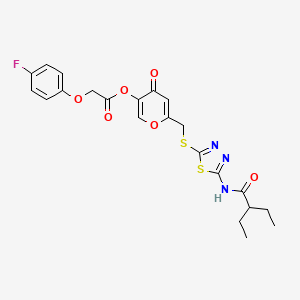

![2-[2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B2758415.png)

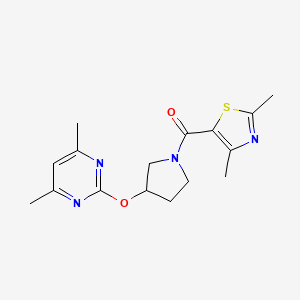

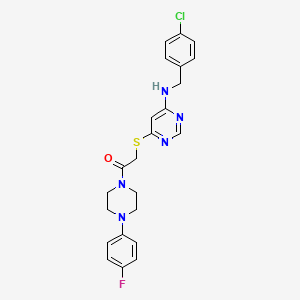

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)

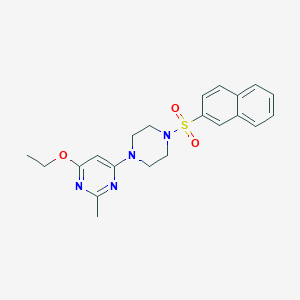

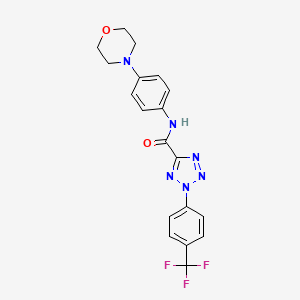

![2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2758422.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2758427.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)